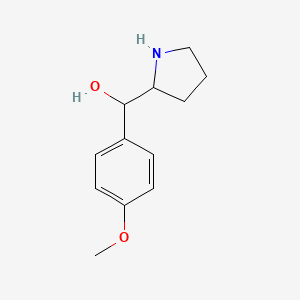

(4-Methoxyphenyl)(pyrrolidin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)-pyrrolidin-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-15-10-6-4-9(5-7-10)12(14)11-3-2-8-13-11/h4-7,11-14H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOJMIWZUKSHFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2CCCN2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Academic Significance and Contextual Overview of 4 Methoxyphenyl Pyrrolidin 2 Yl Methanol

Strategic Position as a Chiral Building Block in Organic Synthesis

In the field of asymmetric synthesis, where the precise control of stereochemistry is paramount, chiral building blocks are indispensable tools. researchgate.net (4-Methoxyphenyl)(pyrrolidin-2-yl)methanol serves as a quintessential example of such a scaffold. Derived from the naturally occurring chiral amino acid L-proline, it provides a readily available, enantiomerically pure foundation for the synthesis of more complex molecular architectures. nih.gov

Its strategic value lies in its dual functionality: the secondary amine of the pyrrolidine (B122466) ring and the hydroxyl group of the methanol (B129727) side chain. These functional groups offer multiple points for chemical modification, allowing chemists to tailor the molecule for specific applications. Most notably, it is the direct precursor to the highly influential diarylprolinol silyl (B83357) ether organocatalysts. nih.gov The synthesis of these catalysts involves the protection of the hydroxyl group, typically as a silyl ether, which modulates the catalyst's steric and electronic properties. This straightforward conversion from the parent alcohol underscores its role as a crucial intermediate. rsc.org The ability to generate a diverse array of catalysts from this single precursor highlights its strategic importance in developing new stereoselective methodologies. nih.gov

Importance of Pyrrolidine Scaffolds in Contemporary Organic Chemistry

The pyrrolidine ring, the core heterocyclic system of this compound, is one of the most ubiquitous and significant scaffolds in organic and medicinal chemistry. nih.govnbinno.com This five-membered nitrogen-containing heterocycle is a "privileged scaffold," frequently found in a vast number of natural products, alkaloids, and FDA-approved pharmaceuticals. nbinno.comnih.gov Its prevalence stems from a combination of favorable physicochemical properties and its unique three-dimensional structure. nih.gov

The significance of the pyrrolidine scaffold is evident in its incorporation into a wide range of therapeutic agents, including treatments for cancer, infectious diseases, and central nervous system disorders. nbinno.comnih.gov This widespread application has driven continuous innovation in the synthesis and functionalization of pyrrolidine derivatives, making them foundational elements in the discovery of new life-saving medicines. nbinno.com

Unlike flat aromatic rings, the saturated five-membered pyrrolidine ring is non-planar and conformationally flexible. Its three-dimensional structure is characterized by a phenomenon known as "puckering" or "pseudorotation," where one or two atoms deviate from the plane formed by the others. nih.gov The two most predominant low-energy conformations are the "envelope" puckers, designated as Cγ-endo and Cγ-exo. nih.govnih.gov

In the Cγ-endo ("down") pucker, the Cγ carbon (the carbon atom at position 4) is displaced from the plane on the same side as the carboxyl or equivalent C2-substituent. Conversely, in the Cγ-exo ("up") pucker, the Cγ carbon is displaced on the opposite side. nih.gov The equilibrium between these two states is subtle and can be strongly influenced by the nature and stereochemistry of substituents on the ring. For instance, the presence of electron-withdrawing groups at the 4-position can lock the ring into a specific pucker, a strategy often exploited in catalyst design and peptide chemistry to enforce a desired conformation. nih.govnih.gov This conformational control is critical as it dictates the spatial orientation of substituents, which in turn governs the molecule's interaction with other chiral molecules or biological targets. researchgate.net

| Conformation | Description of Cγ Pucker | Relative Position of Cγ to C2-Substituent | Typical Influencing Factor |

|---|---|---|---|

| Cγ-endo | "Down" Pucker | Same side | Favored by 4S-substituted electron-withdrawing groups |

| Cγ-exo | "Up" Pucker | Opposite side | Favored by 4R-substituted electron-withdrawing groups |

The concept of "escaping from flatland" has become a guiding principle in modern drug discovery, advocating for the use of molecules with greater three-dimensionality. enamine.net The pyrrolidine ring is an exemplary sp³-rich scaffold that addresses this need. nih.govwhiterose.ac.uk Unlike aromatic, sp²-hybridized systems which are inherently planar, the tetrahedral geometry of the sp³-hybridized carbon atoms in the pyrrolidine ring imparts a distinct three-dimensional architecture. nih.gov

This non-planarity is crucial for the effective exploration of pharmacophore space—the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target. The defined, rigid, yet tunable three-dimensional shape of the pyrrolidine scaffold allows for a more precise and diverse presentation of functional groups in space. nih.gov This leads to improved binding affinity and selectivity for target proteins, which themselves have complex, three-dimensional binding pockets. nih.gov The emphasis on sp³-rich fragments in fragment-based drug discovery highlights the recognized advantage of using scaffolds like pyrrolidine to access novel and biologically relevant areas of chemical space. nih.govresearchgate.net

| Feature | sp²-Hybridized Scaffolds (e.g., Benzene) | sp³-Hybridized Scaffolds (e.g., Pyrrolidine) |

|---|---|---|

| Geometry | Trigonal Planar | Tetrahedral |

| Molecular Shape | Flat, 2D | Three-dimensional, puckered |

| Pharmacophore Presentation | Substituents lie in a single plane | Substituents project into 3D space (axial/equatorial) |

| Drug Discovery Impact | Often leads to "flat" molecules with potential promiscuity | Allows for higher specificity and better fit into complex binding sites |

Emergence as a Key Component in Organocatalysis

One of the most significant applications of this compound is its role as a precursor to the Jørgensen-Hayashi type diarylprolinol silyl ether organocatalysts. nih.govnih.gov These catalysts, which emerged in 2005, marked a major breakthrough in the field of asymmetric organocatalysis and have since become among the most widely used catalysts for stereoselective transformations. nih.govacs.org

The catalyst, generated by silylating the hydroxyl group of the parent alcohol, operates through two primary activation modes: enamine catalysis and iminium-ion catalysis . nih.govrsc.org

In enamine catalysis , the catalyst's secondary amine reacts with a saturated or unsaturated aldehyde to form a nucleophilic enamine intermediate. The bulky diaryl(silyloxy)methyl group effectively shields one face of the enamine, directing the approach of an electrophile to the opposite face with high stereocontrol. nih.gov

In iminium-ion catalysis , the catalyst reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, accelerating its reaction with nucleophiles in conjugate additions or with dienes in cycloaddition reactions. Again, the steric bulk of the catalyst directs the reaction to proceed with high enantioselectivity. rsc.org

These catalysts have proven to be exceptionally versatile and robust, successfully promoting a wide range of asymmetric reactions, including Michael additions, Diels-Alder reactions, and various cycloadditions, often with excellent yields and enantioselectivities. rsc.orgrsc.orgthieme-connect.comorganic-chemistry.org The success and broad applicability of diarylprolinol silyl ethers have cemented the status of their parent alcohol, this compound, as a key component in the modern organocatalysis toolkit.

| Reaction Type | Catalyst Activation Mode | Role of the Catalyst | Typical Outcome |

|---|---|---|---|

| Michael Addition | Iminium-ion | Activates α,β-unsaturated aldehyde towards nucleophilic attack | Highly enantioselective formation of 1,4-adducts |

| Diels-Alder Reaction | Iminium-ion | Activates α,β-unsaturated aldehyde (dienophile) for [4+2] cycloaddition | High exo/endo selectivity and excellent enantioselectivity |

| [3+2] Cycloaddition | Enamine | Forms a nucleophilic dienamine intermediate from an aldehyde | Stereocontrolled formation of five-membered rings |

Synthetic Methodologies and Preparation Strategies for 4 Methoxyphenyl Pyrrolidin 2 Yl Methanol and Its Derivatives

Asymmetric Synthesis Approaches to Pyrrolidin-2-yl Methanol (B129727) Frameworks

The construction of the chiral pyrrolidin-2-yl methanol framework is a critical step in the synthesis of (4-Methoxyphenyl)(pyrrolidin-2-yl)methanol. Various asymmetric strategies have been developed to ensure high stereoselectivity, which are categorized and discussed in the following sections.

Stereoselective Pathways Utilizing Chiral Precursors (e.g., S-Proline)

One of the most direct and widely used methods for the synthesis of chiral pyrrolidin-2-yl methanol frameworks involves the utilization of readily available chiral precursors, with S-proline being a prominent example. The inherent chirality of S-proline provides a straightforward route to the desired stereoisomer of the target molecule.

The general strategy involves the reduction of the carboxylic acid functionality of S-proline or its ester derivatives. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction proceeds with high fidelity, preserving the stereochemistry at the C2 position of the pyrrolidine (B122466) ring, thus affording (S)-pyrrolidin-2-ylmethanol, also known as L-prolinol. This intermediate can then be further functionalized to yield the desired this compound.

Below is a representative table illustrating this stereoselective pathway:

| Step | Reactant | Reagents and Conditions | Product | Key Transformation |

| 1 | N-Boc-S-proline | 1. Isobutyl chloroformate, N-methylmorpholine, THF, -15°C2. NaBH₄, H₂O, THF | N-Boc-(S)-pyrrolidin-2-ylmethanol | Reduction of carboxylic acid |

| 2 | N-Boc-(S)-pyrrolidin-2-ylmethanol | 1. Swern oxidation (Oxalyl chloride, DMSO, Et₃N)2. 4-Methoxyphenylmagnesium bromide, THF | N-Boc-(S)-(4-methoxyphenyl)(pyrrolidin-2-yl)methanol | Oxidation and Grignard addition |

| 3 | N-Boc-(S)-(4-methoxyphenyl)(pyrrolidin-2-yl)methanol | Trifluoroacetic acid, CH₂Cl₂ | (S)-(4-Methoxyphenyl)(pyrrolidin-2-yl)methanol | Deprotection |

This table presents a generalized synthetic route. Specific yields and reaction conditions may vary based on the detailed experimental procedure.

Diastereoselective Control in Grignard Additions

The key carbon-carbon bond formation in the synthesis of this compound is often achieved through the addition of a Grignard reagent to a suitable electrophile, such as a pyrrolidine-2-carboxaldehyde derivative. The diastereoselectivity of this addition is of paramount importance in establishing the desired stereochemistry of the final product.

The reaction of an N-protected pyrrolidine-2-carboxaldehyde with 4-methoxyphenylmagnesium bromide can lead to the formation of two diastereomers. The stereochemical outcome is influenced by several factors, including the nature of the N-protecting group, the reaction temperature, and the solvent. Felkin-Anh or chelation-controlled models are often invoked to predict the major diastereomer.

To enhance the diastereoselectivity of Grignard additions, lanthanide additives such as cerium trichloride (B1173362) (CeCl₃) are frequently employed. The use of CeCl₃ in conjunction with a Grignard reagent, often referred to as the Luche reduction conditions when applied to enones, can significantly alter the reactivity and selectivity of the organometallic species.

In the context of Grignard additions to chiral aldehydes, cerium(III) ions can act as a Lewis acid, coordinating to the carbonyl oxygen and the nitrogen of the protecting group. This chelation can lock the conformation of the substrate, leading to a more organized transition state and, consequently, a higher degree of stereocontrol.

A study on the synthesis of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline derivatives demonstrated that the presence or absence of cerium trichloride as an additive in the Grignard reaction led to the formation of major diastereoisomers with opposite stereoconfigurations. This highlights the profound impact of lanthanide additives on the stereochemical course of the reaction.

The following table summarizes the effect of cerium trichloride on the diastereoselectivity of the Grignard addition:

| Entry | Grignard Reagent | Additive | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | 4-MeOPhMgBr | None | 1:2.3 | 75 |

| 2 | 4-MeOPhMgBr | CeCl₃ | >95:5 | 82 |

Data is representative and based on analogous reactions reported in the literature. The 'syn' and 'anti' descriptors refer to the relative stereochemistry of the newly formed hydroxyl group and the substituent at the C4 position of the pyrrolidine ring in the context of the cited study.

Asymmetric Induction via Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. This strategy has been successfully applied in the asymmetric synthesis of various chiral molecules, including pyrrolidin-2-yl methanol frameworks.

In this approach, a prochiral pyrrolidine derivative can be covalently attached to a chiral auxiliary. The auxiliary then sterically hinders one face of the molecule, forcing an incoming reagent, such as a Grignard reagent, to attack from the less hindered face. This results in the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary yields the enantiomerically enriched product.

Commonly used chiral auxiliaries include Evans' oxazolidinones and camphor-derived auxiliaries. The choice of auxiliary and the reaction conditions are crucial for achieving high levels of diastereoselectivity.

The table below illustrates a generalized scheme for the use of a chiral auxiliary in the synthesis of this compound:

| Step | Substrate | Chiral Auxiliary | Reagent | Diastereomeric Excess (d.e.) |

| 1 | N-Acylpyrrolidine | Evans' Oxazolidinone | 4-Methoxyphenylmagnesium bromide | >95% |

| 2 | Diastereomerically enriched product | LiBH₄ | - | - |

This table provides a conceptual illustration of the chiral auxiliary approach. Specific substrates, auxiliaries, and reaction outcomes would be dependent on the actual experimental design.

Organocatalytic Asymmetric Methodologies

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral organic molecules, such as proline and its derivatives, can catalyze a wide range of enantioselective transformations.

For the synthesis of this compound, which is a diarylprolinol derivative, organocatalysts like diarylprolinol silyl (B83357) ethers are particularly relevant. These catalysts can activate aldehydes and ketones towards nucleophilic attack through the formation of chiral enamine or iminium ion intermediates.

In a potential organocatalytic route, a precursor aldehyde could react with 4-methoxyphenylboronic acid in the presence of a diarylprolinol-based catalyst to afford the target molecule with high enantioselectivity. The catalyst provides a chiral environment that directs the approach of the nucleophile to one enantiotopic face of the electrophile.

The following table showcases some diarylprolinol-based organocatalysts and their typical performance in asymmetric additions to aldehydes:

| Catalyst | Catalyst Loading (mol%) | Reaction Type | Enantiomeric Excess (e.e.) |

| (S)-Diphenylprolinol TMS ether | 10 | Michael Addition | up to 99% |

| (S)-Bis(3,5-trifluoromethylphenyl)prolinol silyl ether | 5 | Aldol (B89426) Reaction | up to 98% |

| (S)-2-(Triflyl-pyrrolidin-2-yl)diphenylmethanol | 10 | Friedel-Crafts Alkylation | up to 97% |

The data in this table is representative of the performance of these catalysts in various asymmetric reactions involving aldehydes, demonstrating their potential for the synthesis of the target compound.

Advanced Reaction Cascade and Multi-Component Approaches

Modern synthetic chemistry increasingly focuses on the development of efficient and atom-economical processes. Reaction cascades, where multiple bond-forming events occur in a single pot without the isolation of intermediates, and multi-component reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a complex product, are at the forefront of this endeavor.

For the construction of the pyrrolidine ring, a multi-component reaction could involve the condensation of an aldehyde, an amino acid, and a dipolarophile. For instance, the reaction of 4-methoxybenzaldehyde, proline, and a suitable dienophile could potentially lead to a highly functionalized pyrrolidine derivative in a single step.

The following table provides a conceptual example of a multi-component reaction for the synthesis of a polysubstituted pyrrolidine core:

| Component 1 | Component 2 | Component 3 | Catalyst | Product |

| 4-Methoxybenzaldehyde | Sarcosine (B1681465) | Dimethyl acetylenedicarboxylate | None | Polysubstituted pyrrolidine |

This table illustrates a general [3+2] cycloaddition MCR that forms a pyrrolidine ring, which could be adapted for the synthesis of precursors to the target molecule.

Intramolecular Aza-Michael Cyclization Strategies

Intramolecular aza-Michael additions represent a powerful and atom-economical method for the construction of the pyrrolidine ring. This strategy involves the cyclization of an amine onto an α,β-unsaturated carbonyl moiety within the same molecule. While direct application to the synthesis of this compound is not extensively documented, the general principles can be applied to precursors bearing the necessary functionalities.

The key to this approach lies in the design of a suitable acyclic precursor that contains both a nucleophilic amine and a Michael acceptor, appropriately positioned to favor the formation of a five-membered ring. For the synthesis of a 4-substituted pyrrolidine derivative, the precursor would typically feature the substituent at the β-position of the Michael acceptor. The stereochemical outcome of the cyclization can often be controlled by the use of chiral auxiliaries or catalysts, leading to enantioenriched pyrrolidine products. The versatility of this method allows for the introduction of various substituents on the pyrrolidine ring, making it a valuable tool in the synthesis of diverse libraries of compounds for drug discovery.

Reductive Amination Protocols for Precursor Synthesis

Reductive amination serves as a cornerstone for the synthesis of the precursors required for this compound. A prominent strategy involves the use of N-protected 4-oxoproline derivatives as key intermediates. This approach allows for the stereoselective introduction of the 4-methoxyphenyl (B3050149) group onto the pyrrolidine ring.

The synthesis commences with an N-protected 4-hydroxyproline (B1632879) derivative, which is oxidized to the corresponding 4-oxo compound. Subsequent addition of an organometallic reagent, such as a (4-methoxyphenyl)magnesium halide (a Grignard reagent), to the ketone functionality yields a tertiary alcohol. The diastereoselectivity of this addition can be influenced by the choice of protecting groups and the presence of chelating agents like cerium trichloride. For instance, the addition of 4-methoxyphenylmagnesium bromide to N-Boc-4-oxoproline methyl ester can proceed with high diastereoselectivity.

The resulting 4-hydroxy-4-(4-methoxyphenyl)proline derivative can then be further elaborated. The ester functionality at the C-2 position can be reduced to the corresponding primary alcohol, yielding the target compound, this compound. This multi-step sequence provides a reliable route to enantiomerically pure products, starting from readily available chiral precursors like hydroxyproline (B1673980).

Table 1: Diastereoselective Grignard Addition to N-Protected 4-Oxoproline Derivatives

| N-Protecting Group | R Group on Ester | Grignard Reagent | Additive | Diastereomeric Ratio (cis:trans) |

| Boc | Methyl | 4-MeOPhMgBr | None | 1:2.5 |

| Boc | Methyl | 4-MeOPhMgBr | CeCl₃ | >95:5 |

| Cbz | Benzyl | 4-MeOPhMgBr | None | 1:3 |

Note: 'cis' and 'trans' refer to the relative stereochemistry between the newly formed hydroxyl group and the ester group at C-2.

Nitro-Mannich Reaction Derived Pyrrolidinone Syntheses

The nitro-Mannich (or aza-Henry) reaction provides an effective pathway for the construction of functionalized pyrrolidine rings, which can serve as precursors to this compound. This reaction involves the addition of a nitroalkane to an imine, forming a β-nitroamine, a versatile intermediate for further transformations.

A relevant example is the synthesis of [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol. This compound is prepared via a cascade reaction involving (E)-1-methoxy-4-(2-nitrovinyl)benzene, formaldehyde (B43269), and sarcosine. The reaction proceeds through the formation of an azomethine ylide from sarcosine and formaldehyde, which then undergoes a [3+2] cycloaddition with the nitrostyrene (B7858105) derivative. This methodology allows for the direct construction of the pyrrolidine ring with the desired 4-methoxyphenyl substituent. The nitro group in the resulting product can be subsequently reduced and eliminated or transformed into other functional groups, and the hydroxymethyl group can be introduced through various methods. nih.gov

Another powerful strategy is the conjugate addition/nitro-Mannich/lactamization cascade. This approach has been utilized for the stereoselective synthesis of pyrrolidin-2-ones. For instance, the reaction of a Michael acceptor with a nitroalkane in the presence of an imine can lead to the formation of a highly substituted pyrrolidinone. A 3-(4-methoxyphenyl)-4-nitro-5-substituted-pyrrolidin-2-one has been synthesized as a single diastereoisomer using this method. The resulting pyrrolidinone can then be reduced to the corresponding pyrrolidine, providing a pathway to derivatives of the target compound.

Table 2: Synthesis of a 4-(4-Methoxyphenyl)-substituted Pyrrolidine Derivative via a Nitro-Mannich approach nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield |

| (E)-1-methoxy-4-(2-nitrovinyl)benzene | Formaldehyde | Sarcosine | [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol | 73% |

Scalability and Efficiency in Preparative Chemistry

The scalability and efficiency of a synthetic route are critical considerations for the practical application of a compound, particularly in industrial settings. While detailed process chemistry and large-scale synthesis data for this compound are not extensively published in the public domain, an analysis of the discussed methodologies allows for an assessment of their potential for scale-up.

The reductive amination protocol starting from hydroxyproline is a strong candidate for scalable synthesis. Hydroxyproline is a readily available and relatively inexpensive chiral starting material. The individual steps, such as oxidation and Grignard addition, are common industrial operations. However, challenges in scalability may arise from the need for cryogenic conditions for the Grignard reaction to ensure high diastereoselectivity, as well as the handling of organometallic reagents on a large scale. Chromatographic purification to separate diastereomers, if necessary, can also be a bottleneck in production.

Cascade reactions, such as the nitro-Mannich derived syntheses, are often attractive for their efficiency, as they combine multiple transformations into a single operation, reducing the number of work-up and purification steps. The three-component reaction to form the [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol is a good example of an efficient process. However, the scalability of such multi-component reactions can sometimes be challenging due to the need for precise control over reaction conditions to avoid side reactions and ensure high yields and selectivity. The use of potentially hazardous reagents like nitroalkanes and formaldehyde also requires careful consideration of safety protocols in a large-scale setting.

Ultimately, the choice of the most scalable and efficient route will depend on a variety of factors, including the cost and availability of starting materials, the complexity of the reaction setup, the robustness of the reaction, and the ease of purification of the final product.

Catalytic and Chiral Induction Applications of 4 Methoxyphenyl Pyrrolidin 2 Yl Methanol and Analogues

Role as an Organocatalyst in Enantioselective Transformations

As an organocatalyst, (4-Methoxyphenyl)(pyrrolidin-2-yl)methanol and its derivatives, particularly its silyl (B83357) or methyl ethers, are highly effective in promoting a variety of enantioselective reactions. rsc.orgrsc.org These catalysts operate without a metal center, offering a greener and often complementary approach to traditional metal-based catalysis. Their success is largely attributed to their ability to activate substrates through the formation of chiral enamine or iminium ion intermediates. rsc.orgrsc.org

The catalytic prowess of prolinol-type molecules lies in their bifunctional nature. researchgate.netnih.gov The secondary amine of the pyrrolidine (B122466) ring acts as a Lewis base, reacting with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic chiral enamine or an electrophilic chiral iminium ion. nih.govtandfonline.com Simultaneously, the hydroxyl group can act as a Brønsted acid or a hydrogen-bond donor.

In a typical catalytic cycle for an aldehyde reaction, the pyrrolidine nitrogen attacks the aldehyde to form a carbinolamine, which then dehydrates to generate a transient iminium ion. This ion lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, activating it for nucleophilic attack. Alternatively, when reacting with a ketone or aldehyde donor, the catalyst can form a chiral enamine intermediate, which serves as a highly reactive and stereocontrolled nucleophile. nih.gov The hydroxyl group plays a crucial role in orienting the substrates and stabilizing the transition state through hydrogen bonding, thereby directing the stereochemical outcome of the reaction. nih.gov This dual activation strategy is a hallmark of aminocatalysis and is central to the high efficiency and enantioselectivity observed with these catalysts. rsc.org

Analogues of this compound, such as diarylprolinol silyl ethers, are powerful catalysts for asymmetric carbon-carbon bond-forming reactions, most notably Michael additions and aldol (B89426) reactions. acs.orgwikipedia.org In these transformations, the catalyst directs the facial selectivity of the nucleophilic attack, leading to the formation of one enantiomer in high excess.

For instance, in the Michael addition of aldehydes to nitroalkenes, the catalyst forms a chiral enamine with the aldehyde. acs.org This enamine then attacks the nitroalkene in a highly stereocontrolled manner. The steric bulk of the diarylmethyl group (such as the 4-methoxyphenyl (B3050149) group) effectively shields one face of the enamine, forcing the electrophile to approach from the less hindered side. Research has shown that diarylprolinol silyl and methyl ethers catalyze the conjugate addition of aldehydes and nitroalkanes to α,β-unsaturated aldehydes and enones, achieving excellent yields and enantioselectivities, often exceeding 95% ee. acs.orgorganic-chemistry.orgresearchgate.net

| Catalyst Analogue | Nucleophile | Electrophile | Product Yield | Enantioselectivity (ee) | Reference |

| Diphenylprolinol methyl ether | Propanal | (E)-Benzalacetone | 90% | 99% | organic-chemistry.org |

| Diphenylprolinol methyl ether | Propanal | Methyl vinyl ketone | 85% | 95% | organic-chemistry.org |

| Diphenylprolinol silyl ether | Pentanal | trans-β-Nitrostyrene | 85% | 98% | acs.org |

| Diphenylprolinol silyl ether | Nitromethane | Cinnamaldehyde (B126680) | >95% | 93% | acs.org |

Beyond C-C bond formation, pyrrolidine-based structures are instrumental as ligands in metal-catalyzed enantioselective reductions. Asymmetric transfer hydrogenation (ATH) of prochiral ketones to form chiral secondary alcohols is a key transformation where these systems excel. mdpi.com In this process, a transition metal complex, typically ruthenium (Ru) or rhodium (Rh), shuttles hydrogen from a simple donor molecule, like 2-propanol, to the ketone. webofproceedings.orgprinceton.edu

Ligands derived from prolinamides, which are structurally related to this compound, form stable complexes with Ru(II) and Rh(III) precursors. acs.org The chirality of the ligand creates a chiral environment around the metal center, which differentiates between the two prochiral faces of the ketone during the hydride transfer step. This results in the preferential formation of one alcohol enantiomer. These catalyst systems are known for their high efficiency and selectivity, achieving high enantiomeric excesses for a range of aryl ketones. acs.org

| Metal Precursor | Ligand | Ketone Substrate | Product Configuration | Enantioselectivity (ee) | Reference |

| (p-CymeneRuCl₂)₂ | L-Prolinamide | 1'-Tetralone | R | 93% | acs.org |

| (p-CymeneRuCl₂)₂ | L-Prolinamide | Acetophenone | R | 85% | acs.org |

| (Cp*RhCl₂)₂ | L-Prolinamide | Acetophenone | R | 86% | acs.org |

| (p-CymeneRuCl₂)₂ | L-Prolinamide | 4-Fluoroacetophenone | R | 90% | acs.org |

Chiral Ligand Design and Transition Metal Complexation

The rigid pyrrolidine scaffold is a "privileged structure" in asymmetric catalysis, making it an ideal building block for the modular design of chiral ligands for a wide array of transition metals. acs.orgrsc.orgnih.gov The ease with which the substituents on the nitrogen and the carbinol carbon can be modified allows for the fine-tuning of steric and electronic properties to suit specific catalytic applications. rsc.org

The design of effective chiral ligands is central to asymmetric transition-metal catalysis. nih.gov The ligand's role is to create a well-defined, three-dimensional chiral pocket around the metal center, which in turn controls the stereochemical outcome of the reaction. acs.orgnih.gov Pyrrolidine derivatives like this compound are excellent precursors for such ligands.

Palladium catalysis is a cornerstone of modern organic synthesis, and the development of chiral ligands has enabled a vast range of asymmetric palladium-catalyzed reactions. rsc.org Pyrrolidine-based ligands have proven to be highly effective in this context, particularly in transformations like asymmetric allylic alkylation (AAA) and carboamination reactions. nih.govcalis.edu.cnresearchgate.net

In these reactions, a chiral ligand coordinates to the palladium center, influencing the geometry and reactivity of the key intermediates. For example, in the Pd-catalyzed carboamination of alkenes to synthesize enantiomerically enriched 2-substituted pyrrolidines, the chiral ligand controls the stereochemistry of the initial syn-aminopalladation step. nih.gov The steric and electronic properties of the ligand dictate the facial selectivity of the subsequent bond formations, leading to high levels of asymmetric induction. The modular nature of ligands derived from the this compound scaffold allows for the creation of extensive libraries of ligands, which can be screened to find the optimal catalyst for a specific transformation. arizona.educalis.edu.cn

Investigation of Substituent Effects on Catalytic Performance

The catalytic efficacy of this compound and its analogues is profoundly influenced by the nature and position of substituents on both the aromatic rings and the pyrrolidine moiety. These modifications can alter the steric and electronic properties of the catalyst, thereby impacting reaction rates, yields, and, most critically, the stereoselectivity of the transformations they catalyze.

Research into diarylprolinol silyl ethers, a closely related class of organocatalysts, has provided significant insights into these substituent effects. For instance, in the asymmetric Diels-Alder reaction of cinnamaldehyde with cyclopentadiene (B3395910), the nature of the silyl group on the oxygen atom of the prolinol catalyst plays a crucial role in determining the enantioselectivity. A study systematically investigated this effect, revealing that bulkier silyl groups can lead to higher enantiomeric excess (ee). acs.org

One key finding is that a triethylsilyl (TES) derivative of a diarylprolinol catalyst can furnish higher enantioselectivity compared to its trimethylsilyl (B98337) (TMS) counterpart. acs.org This suggests that the increased steric hindrance around the active site, created by the bulkier ethyl groups of the TES substituent, enhances the facial discrimination of the dienophile, leading to a more selective cycloaddition.

The following table summarizes the effect of the silyl group substituent on the catalytic performance of a diarylprolinol ether in the Diels-Alder reaction between cinnamaldehyde and cyclopentadiene.

| Catalyst (Silyl Group) | Yield (%) | exo/endo Ratio | exo ee (%) | endo ee (%) |

|---|---|---|---|---|

| Trimethylsilyl (TMS) | - | - | - | - |

| Triethylsilyl (TES) | 80 | 85:15 | 97 | 88 |

Beyond the silyl group, modifications to the aryl moieties of these catalysts are also a critical area of investigation. The electronic properties of substituents on the aromatic rings can modulate the Lewis acidity of the catalyst and the stability of key intermediates in the catalytic cycle. For example, the introduction of electron-withdrawing or electron-donating groups can influence the formation and reactivity of the enamine or iminium ion intermediates that are central to many organocatalytic transformations.

In the context of Michael additions, diphenylprolinol methyl ether has been demonstrated as a highly effective catalyst for the reaction of simple aldehydes with nonactivated enones, achieving excellent enantioselectivities (95-99% ee). organic-chemistry.org The performance of this catalyst is also sensitive to reaction conditions, such as catalyst loading, where lower loadings have been observed to enhance enantioselectivity. organic-chemistry.org

Furthermore, the development of water-soluble diarylprolinol silyl ether catalysts has opened avenues for performing these reactions in aqueous media, offering significant environmental and practical advantages. The strategic placement of substituents to enhance water solubility without compromising catalytic activity is a key aspect of this research. For instance, the introduction of a dimethylamino group that can be protonated to form a water-soluble salt has proven effective. The catalytic activity of such a catalyst in the asymmetric Michael addition of n-pentanal to trans-β-nitrostyrene in water is presented in the table below.

| Catalyst Loading (mol %) | Additive | Time (h) | Yield (%) | syn/anti Ratio | ee (%) |

|---|---|---|---|---|---|

| 3 | Benzoic Acid (3 mol %) | 24 | 85 | 94:6 | 98 |

These findings underscore the principle that the catalytic performance of this compound and its analogues can be finely tuned through rational substituent modifications. The interplay of steric and electronic effects allows for the optimization of these organocatalysts for specific applications, leading to improved yields and higher levels of stereocontrol in a variety of important organic transformations.

Mechanistic and Kinetic Investigations of Reactions Involving 4 Methoxyphenyl Pyrrolidin 2 Yl Methanol

Elucidation of Reaction Pathways through Kinetic Studies

Kinetic studies have been instrumental in elucidating the complex reaction pathways involved in catalysis by diarylprolinol silyl (B83357) ethers. These catalysts primarily operate through two main activation modes: enamine and iminium ion catalysis. nih.gov In enamine catalysis, the secondary amine of the pyrrolidine (B122466) ring reacts with a carbonyl compound, such as an aldehyde or ketone, to form a nucleophilic enamine intermediate. pnas.org This intermediate then reacts with an electrophile. Conversely, in iminium ion catalysis, the catalyst reacts with an α,β-unsaturated aldehyde or ketone to form an electrophilic iminium ion, which then reacts with a nucleophile. nih.gov

The choice of reaction pathway can be influenced by the specific substrates, catalyst structure, and reaction conditions. For instance, in reactions involving α,β-unsaturated aldehydes, diarylprolinol silyl ethers can promote conjugate additions via iminium-ion-mediated processes. nih.gov These catalysts have also enabled novel activation modes for unsaturated aldehydes, leading to the development of remote functionalization reactions through the formation of dienamine, trienamine, and even tetraenamine intermediates. acs.org

A notable example of a complex reaction pathway elucidated through mechanistic studies is a cascade reaction involving an iminium-catalyzed intramolecular oxa-Michael addition followed by an enamine-catalyzed intermolecular Michael addition. nih.gov This one-pot reaction, catalyzed by diarylprolinol silyl ethers, generates highly functionalized tetrahydropyrans and tetrahydrofurans with high enantioselectivity. nih.gov Such cascade reactions highlight the ability of these catalysts to orchestrate multiple bond-forming events in a single operation with high stereocontrol.

Identification of Rate-Determining Steps in Catalytic Cycles

Identifying the rate-determining step (RDS) is crucial for optimizing catalytic cycles. In organocatalysis by proline and its derivatives, the formation of the enamine or iminium ion intermediate, the carbon-carbon bond-forming step, or the hydrolysis of the resulting iminium ion to regenerate the catalyst and release the product can be the RDS.

Furthermore, the degradation of the catalyst can affect the kinetics and performance of the reaction. For diarylprolinol silyl ethers, the cleavage of the trimethylsilyl (B98337) (TMS) group to form the corresponding diarylprolinol is an undesired side reaction that can lead to the formation of oxazolidines when reacting with aldehydes. colab.ws In situ NMR studies have been employed to investigate the rate of this TMS cleavage under various conditions, revealing that polar solvents and moderately acidic additives can accelerate this degradation. colab.wsresearchgate.net Understanding the kinetics of such deactivation pathways is essential for maintaining catalytic activity.

Analysis of Diastereoselectivity and Enantioselectivity Origins

The high levels of diastereoselectivity and enantioselectivity achieved with (4-Methoxyphenyl)(pyrrolidin-2-yl)methanol and related catalysts are a hallmark of this system. The origins of this stereocontrol are attributed to the well-defined chiral environment created by the catalyst.

The bulky diarylmethylsilyl ether group plays a critical role in shielding one of the enantiotopic faces of the reactive intermediate (enamine or iminium ion), thereby directing the approach of the incoming reagent. nih.gov For instance, in the Diels-Alder reaction between cinnamaldehyde (B126680) and cyclopentadiene (B3395910) catalyzed by a triethylsilyl ether derivative of diphenylprolinol, high exo-selectivity and excellent enantioselectivity were achieved. acs.org The proposed transition state model suggests that the catalyst effectively blocks one face of the dienophile, leading to the observed stereochemical outcome. acs.org

Computational studies, particularly using density functional theory (DFT), have provided deeper insights into the origins of stereoselectivity. acs.org These studies have shown that for enamine intermediates, the chiral substituent effectively shields one face of the reacting C=C bond. acs.org The enantioselectivity is often determined by the relative energies of the transition states leading to the different stereoisomers. It has been found that the orientation of the C=C bond in the enamine intermediate (anti or syn relative to the substituent on the pyrrolidine ring) can be a determining factor for the enantiomeric excess of the product. acs.org

In some cases, the stereochemical outcome is not solely controlled by the catalyst but also involves a kinetic resolution of the substrate. nih.gov This has been observed in cascade reactions where the catalyst not only induces asymmetry in the initial step but also selectively reacts with one enantiomer of a newly formed stereocenter in a subsequent step. nih.gov

Below is a table summarizing the stereoselectivity in a Diels-Alder reaction catalyzed by a diarylprolinol silyl ether, illustrating the high levels of control achievable.

| Entry | Diene | Aldehyde | Catalyst Loading (mol%) | Additive | Solvent | Yield (%) | exo/endo | ee (%) (exo) |

| 1 | Cyclopentadiene | Cinnamaldehyde | 10 | CF3CO2H | Toluene | 80 | 85:15 | 97 |

| 2 | Cyclopentadiene | (E)-2-Hexenal | 10 | CF3CO2H | Toluene | 75 | 88:12 | 96 |

| 3 | Cyclopentadiene | (E)-2-Octenal | 10 | CF3CO2H | Toluene | 78 | 86:14 | 95 |

Data adapted from studies on diarylprolinol silyl ether catalyzed Diels-Alder reactions. acs.org

Investigation of Reactive Intermediates and Transition States

The direct observation and characterization of reactive intermediates and the computational modeling of transition states are vital for a complete mechanistic understanding. In catalysis by this compound derivatives, the key reactive intermediates are enamines and iminium ions. nih.gov

Spectroscopic techniques, such as NMR, have been used to detect intermediates in proline-catalyzed reactions. For example, oxazolidinones, formed from the reaction of proline with ketones and aldehydes, have been identified by 1H NMR. pnas.org While these are often considered "parasitic" intermediates, their formation demonstrates the facility of the initial covalent interaction between the catalyst and the substrate. pnas.orgwikipedia.org The detection of the crucial enamine intermediate, however, has been more elusive due to its low concentration at equilibrium. semanticscholar.org

Computational chemistry has become an indispensable tool for studying the structures of intermediates and transition states that are difficult to observe experimentally. acs.org DFT calculations have been used to model the geometries and energies of various conformers of enamine and iminium ion intermediates. acs.org These calculations help to rationalize the observed stereoselectivities by identifying the lowest energy transition state structures. For example, computational studies have revealed that non-classical hydrogen bonding interactions between the electrophile and the substrate can play a role in stabilizing the transition state and influencing the stereochemical outcome. nih.gov

The investigation of transition states involves locating the first-order saddle points on the potential energy surface corresponding to the highest energy barrier of the reaction. scm.com The calculated energy differences between competing transition states leading to different stereoisomers can be correlated with the experimentally observed enantiomeric or diastereomeric ratios. These computational models have been successfully applied to various reactions catalyzed by diarylprolinol silyl ethers, providing a detailed picture of how the catalyst controls the stereochemical course of the reaction. acs.org

Advanced Structural and Stereochemical Analysis of 4 Methoxyphenyl Pyrrolidin 2 Yl Methanol

Determination of Absolute and Relative Stereochemistry in Chiral Derivatives

The analysis of this derivative reveals a specific conformation in the solid state, which is influenced by the substituents on the pyrrolidine (B122466) ring. The absolute configuration, typically determined by the synthetic route originating from a chiral precursor like L-proline, dictates the enantiomeric form of the molecule. The relative stereochemistry, or the orientation of substituents relative to each other, is established by both the synthetic methodology and the inherent thermodynamic and kinetic preferences of the molecular structure.

In the crystal structure of [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol, the spatial relationship between the substituents on the pyrrolidine ring is fixed, providing a basis for understanding the stereochemical control in its synthesis and reactions.

Table 1: Selected Crystallographic Data for [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol nih.govresearchgate.net

| Parameter | Value |

| Molecular Formula | C13H18N2O4 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.6827 (10) |

| b (Å) | 11.1912 (11) |

| c (Å) | 11.1789 (11) |

| β (°) | 109.118 (2) |

| Volume (ų) | 1381.0 (2) |

| Dihedral Angle (benzene-pyrrolidine) | 70.6 (1)° |

Conformational Analysis of the Pyrrolidine Moiety

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" and "twist" (or "half-chair") forms. The specific conformation adopted by the pyrrolidine moiety in (4-Methoxyphenyl)(pyrrolidin-2-yl)methanol and its derivatives is influenced by the nature and position of its substituents.

Crystallographic analysis of the derivative, [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol, has shown that the pyrrolidine ring adopts a half-chair conformation in the solid state. nih.govresearchgate.net This conformation minimizes steric interactions between the substituents. The dihedral angle between the benzene (B151609) ring and the pyrrolidine ring was found to be 70.6 (1)°. nih.govresearchgate.net

The puckering of the pyrrolidine ring is a dynamic process in solution, and the preferred conformation can be influenced by solvent and temperature. The substituents play a crucial role in biasing the conformational equilibrium. For instance, the bulky (4-methoxyphenyl)methanol group at the C2 position will preferentially occupy a pseudo-equatorial position to minimize steric hindrance.

Spectroscopic Methods for Stereochemical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical and conformational analysis of chiral molecules in solution. Techniques such as Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROESY) are particularly useful for determining the relative stereochemistry by probing through-space proximities between protons.

While specific ¹H and ¹³C NMR data for this compound were not found in the searched literature, general principles can be applied. The relative stereochemistry between the proton at C2 of the pyrrolidine ring and the proton of the adjacent carbinol group can be inferred from the observation of a NOE/ROESY correlation. The magnitude of the coupling constants between protons on the pyrrolidine ring can also provide information about their dihedral angles and thus the ring's conformation.

Diarylprolinol derivatives, a class to which this compound belongs, are widely recognized for their utility as organocatalysts in a variety of enantioselective transformations. nih.govrsc.orgresearchgate.nettcichemicals.com This application is a direct consequence of their ability to create a chiral environment that can differentiate between the enantiomers of a substrate or the enantiotopic faces of a prochiral molecule.

The mechanism of enantiodiscrimination often involves the formation of transient chiral intermediates, such as enamines or iminium ions, between the pyrrolidine nitrogen and a carbonyl-containing substrate. The chiral scaffold of the prolinol derivative then directs the approach of the second reactant to one specific face of the intermediate, leading to the preferential formation of one enantiomer of the product.

The (4-methoxyphenyl) group, along with the stereogenic center at C2 of the pyrrolidine ring, plays a crucial role in establishing the steric and electronic environment necessary for effective enantiodiscrimination. Although specific studies detailing the use of this compound in enantiodiscrimination were not identified in the provided search results, the extensive use of analogous diarylprolinols in asymmetric catalysis strongly suggests its potential in this area. rsc.orgtcichemicals.comresearchgate.net

Computational and Theoretical Chemistry Studies on 4 Methoxyphenyl Pyrrolidin 2 Yl Methanol

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations for (4-Methoxyphenyl)(pyrrolidin-2-yl)methanol would be instrumental in elucidating its electronic structure and reactivity. These calculations typically involve the use of functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model the molecule's properties.

Molecular Orbital Theory and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions.

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) group, which can act as an electron donor in chemical reactions.

LUMO: Indicates the ability of a molecule to accept electrons. The LUMO is likely distributed over the pyrrolidinylmethanol part of the molecule, which could accept electrons.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive and can be easily excited.

| Parameter | Description | Expected Localization/Value |

| HOMO | Electron-donating capacity | Primarily on the 4-methoxyphenyl ring |

| LUMO | Electron-accepting capacity | Distributed over the pyrrolidinylmethanol moiety |

| Energy Gap (ΔE) | Chemical reactivity and stability | A smaller gap implies higher reactivity |

Mulliken Atomic Charges and Electron Density Distribution

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing insight into the charge distribution and electrostatic interactions.

The oxygen and nitrogen atoms in this compound are expected to have negative Mulliken charges due to their high electronegativity.

The hydrogen atoms, particularly the one in the hydroxyl group, are expected to carry positive charges.

The carbon atoms will exhibit varying charges depending on their bonding environment. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Prediction of Reaction Mechanisms and Transition State Geometries

DFT calculations are powerful tools for mapping out the potential energy surface of a reaction, allowing for the prediction of reaction mechanisms.

By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be determined.

For reactions involving this compound, such as its synthesis or subsequent transformations, DFT can be used to identify the transition state structures and their corresponding activation energies. This information is vital for understanding the stereoselectivity and kinetics of the reaction.

Thermodynamic and Kinetic Parameter Calculations

From the vibrational frequencies calculated using DFT, various thermodynamic parameters can be derived.

These parameters include enthalpy (H), entropy (S), and Gibbs free energy (G).

Kinetic parameters, such as the activation energy, can be obtained from the energy difference between the reactants and the transition state. These calculations provide a quantitative understanding of the reaction's feasibility and rate.

| Parameter | Significance |

| Enthalpy (ΔH) | Heat of reaction (exothermic or endothermic) |

| Entropy (ΔS) | Change in disorder |

| Gibbs Free Energy (ΔG) | Spontaneity of the reaction |

| Activation Energy (Ea) | Kinetic barrier to reaction |

Computational Modeling of Electronic Properties and Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule.

It is used to predict sites for electrophilic and nucleophilic attack.

For this compound, the MEP map would likely show negative potential (red/yellow regions) around the oxygen and nitrogen atoms, indicating these are sites for electrophilic attack.

Positive potential (blue regions) would be expected around the hydrogen atoms of the hydroxyl and amine groups, marking them as sites for nucleophilic attack. This analysis is valuable for understanding non-covalent interactions and molecular recognition processes.

Quantum Chemical Parameters and Bonding Analysis

A range of quantum chemical parameters can be calculated to describe the global reactivity of the molecule.

Electronegativity (χ): The power of an atom or group to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electron cloud deformation.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These parameters, derived from the HOMO and LUMO energies, provide a quantitative basis for the reactivity predictions made from frontier molecular orbital theory.

| Parameter | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer |

| Softness (S) | 1/η | Ease of electron cloud polarization |

| Electrophilicity Index (ω) | χ²/2η | Propensity to accept electrons |

Kinetic Modeling of Complex Organocatalytic Reactions

Computational and theoretical chemistry have become indispensable tools for unraveling the intricate details of complex organocatalytic reactions. In the context of reactions catalyzed by this compound and its derivatives, kinetic modeling, primarily through computational approaches, provides profound insights into reaction mechanisms, transition states, and the origins of stereoselectivity. These studies are crucial for optimizing reaction conditions and designing more efficient catalysts.

Detailed Research Findings

Theoretical investigations, predominantly employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic pathways of reactions catalyzed by diarylprolinol silyl (B83357) ethers, which are structurally analogous to this compound. nih.gov These computational studies shed light on the structure and reactivity of key intermediates, such as enamines and iminium ions, which are central to the catalytic cycles of these organocatalysts. nih.gov

The modeling process often involves mapping the potential energy surface of the reaction, which helps in identifying the lowest energy pathway from reactants to products. This includes the characterization of transition state structures, which are critical for determining the rate-limiting step of the reaction. For instance, in asymmetric reactions, computational models can predict which diastereomeric transition state is lower in energy, thereby explaining the observed enantioselectivity. rsc.org

Kinetic modeling also extends to understanding the role of various substituents on the catalyst and reactants. By systematically modifying the computational model, researchers can predict how changes in electronic or steric properties will affect the reaction kinetics and stereochemical outcome. This predictive power is a significant advantage of computational studies, guiding experimental efforts in catalyst design and optimization.

Furthermore, computational approaches have been pivotal in understanding more complex reaction networks where multiple pathways may be operating simultaneously. nih.gov By calculating the activation energies for each potential step, a comprehensive kinetic model can be constructed to simulate the reaction progress over time. These models can then be compared with experimental kinetic data to validate the proposed mechanism.

A summary of computational methods and their application in kinetic studies of related organocatalysts is presented below:

| Computational Method | Application in Kinetic Modeling | Insights Gained |

| Density Functional Theory (DFT) | Calculation of transition state energies and reaction pathways. | Identification of rate-determining steps, elucidation of reaction mechanisms. |

| ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) | Study of large and flexible chemical systems by treating different parts of the molecule with different levels of theory. | Enables the study of complex catalyst-substrate interactions and their impact on kinetics. |

| Force Field Calculations | Conformational analysis of reactants, intermediates, and transition states. | Understanding the influence of catalyst and substrate conformation on reaction outcomes. |

| Implicit Solvation Models (e.g., CPCM) | To account for the effect of the solvent on the reaction kinetics. | More accurate prediction of activation energies in solution. |

While direct experimental kinetic data for reactions specifically catalyzed by this compound is not extensively available in the public domain, the principles derived from computational studies on analogous systems provide a robust framework for understanding its catalytic behavior. These theoretical models consistently highlight the importance of the catalyst's three-dimensional structure in creating a chiral environment that directs the approach of the reactants, ultimately controlling the stereoselectivity of the transformation.

Functionalization and Derivatization Strategies for 4 Methoxyphenyl Pyrrolidin 2 Yl Methanol

Strategic Modification of the Hydroxyl and Pyrrolidine (B122466) Amine Functionalities

The presence of both a nucleophilic secondary amine and a hydroxyl group on the (4-Methoxyphenyl)(pyrrolidin-2-yl)methanol core allows for a range of selective modifications. The pyrrolidine nitrogen can readily undergo N-alkylation or N-arylation reactions. For instance, the synthesis of (+)-[1-(4-Methoxy-benzyl)pyrrolidin-2-yl]diphenyl-methanol demonstrates the derivatization of the pyrrolidine nitrogen. nih.gov Such modifications are crucial in the development of chiral ligands and organocatalysts, where the steric and electronic properties of the N-substituent can significantly influence the stereochemical outcome of a catalyzed reaction.

The hydroxyl group, on the other hand, is amenable to O-acylation and O-alkylation. These reactions can be employed to introduce a variety of functional groups, thereby modulating the molecule's polarity, solubility, and biological activity. The strategic protection of one functional group while reacting the other is a key aspect of creating diverse derivatives from this scaffold.

Synthesis of Libraries of Analogues and Derivatives

The generation of compound libraries from a common chemical scaffold is a powerful tool in drug discovery and materials science. By systematically introducing a variety of substituents at the reactive sites of this compound, libraries of analogues can be synthesized and screened for desired properties.

Pyrrolidinone and Pyrrolidine-2-ylacetic Acid Derivatives

Oxidation of the pyrrolidine ring or manipulation of the hydroxymethyl side chain can lead to the formation of pyrrolidinone and pyrrolidine-2-ylacetic acid derivatives. For example, a series of enantiomerically pure 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives have been synthesized. nih.gov This was achieved by starting with N-protected 4-hydroxy derivatives, which were then oxidized to the corresponding 4-oxo compounds. Subsequent addition of organometallic reagents, followed by hydrolysis and deprotection, yielded the desired products. nih.gov These derivatives have been evaluated for their potential as GABA transport protein inhibitors. nih.gov

Another relevant derivative, 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, has been synthesized and characterized. nih.gov This compound can serve as a key intermediate in the synthesis of tetramic acid derivatives, which are known to possess a range of biological activities. nih.gov The synthesis involved the reduction of a diketone precursor using sodium borohydride (B1222165) in methanol (B129727). nih.gov

The following table summarizes the key synthetic steps for these derivatives:

| Derivative Type | Starting Material | Key Synthetic Steps | Reference |

| 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidine-2-ylacetic acid derivatives | N-protected 4-hydroxy derivatives | Oxidation to 4-oxo compounds, addition of organometallic reagents, hydrolysis, deprotection | nih.gov |

| 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one | β,β-diketoester | Demethoxycarbonylation, reduction with sodium borohydride | nih.gov |

Integration into Heterocyclic Scaffold Systems

The functional groups of this compound can be utilized to construct more complex, fused heterocyclic systems. The pyrrolidine ring is a common motif in many biologically active natural products and pharmaceuticals, making its incorporation into larger ring systems a strategy for developing novel compounds. researchgate.net

One example of such integration is the synthesis of [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol. researchgate.netnih.gov In this multi-step synthesis, (E)-1-methoxy-4-(2-nitrovinyl)benzene is first converted to (E)-3-(4-methoxyphenyl)-2-nitroprop-2-en-1-ol. researchgate.netnih.gov This intermediate is then refluxed with paraformaldehyde and sarcosine (B1681465) in acetonitrile (B52724) to yield the final product. nih.gov The resulting molecule incorporates the core pyrrolidine structure into a more complex, substituted heterocyclic system. researchgate.netnih.gov This strategy highlights how the inherent reactivity of precursors related to the title compound can be harnessed to build molecular complexity.

Development of Advanced Chiral Probes and Sensors

Chiral amino alcohols are valuable building blocks for the design of chiral probes and sensors due to their ability to engage in specific, non-covalent interactions with chiral analytes. While direct examples of this compound being used for this purpose are not prevalent in the reviewed literature, the structural motifs present in the molecule are highly relevant to this field.

The development of fluorescent chiral sensors, for instance, often relies on the incorporation of a chiral recognition unit and a fluorophore. The pyrrolidine and hydroxyl moieties of this compound could serve as the chiral recognition sites, capable of forming diastereomeric complexes with enantiomers of a target analyte through hydrogen bonding and steric interactions. Derivatization of the 4-methoxyphenyl (B3050149) ring or the pyrrolidine nitrogen with a fluorescent reporter group could then translate this recognition event into a measurable change in fluorescence.

The principles of chiral recognition are well-established, often requiring a three-point interaction model for effective enantiomeric discrimination. The rigid structure of the pyrrolidine ring and the defined stereochemistry of this compound make it an excellent candidate for the development of such probes. Future research could focus on the strategic attachment of fluorophores and other signaling units to this versatile chiral scaffold to create novel sensors for enantioselective analysis.

Role As a Synthetic Scaffold in Advanced Organic Synthesis

Application in the Synthesis of Complex Natural Products and Analogues

The pyrrolidine (B122466) ring is a common motif in a vast array of natural products, and its derivatives are frequently used as chiral synthons in their total synthesis. Proline, a closely related structure, is a well-established chiral precursor for the synthesis of pyrrolidine-containing natural products. Synthetic strategies often leverage the stereochemistry of these building blocks to control the stereochemical outcome of the final product.

Despite the prevalence of the pyrrolidine scaffold in natural product synthesis, specific examples detailing the application of (4-Methoxyphenyl)(pyrrolidin-2-yl)methanol in the total synthesis of complex natural products or their analogues are not prominently featured in the surveyed literature.

Design and Synthesis of Novel Scaffolds for Chemical Research

This compound and its derivatives serve as valuable starting materials for the design and synthesis of novel molecular scaffolds, which are essential for the exploration of new chemical space and the development of compounds with unique biological activities.

A significant application of a derivative of this compound is in the synthesis of pyrrolopyridothiazepine derivatives. Specifically, 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c] mdpi.comurfu.ruthiazepin-3(2H)-one has been synthesized as a key intermediate for the development of novel calcium channel antagonists. mdpi.com

The synthetic approach involves the reaction of bis(4H-pyrrolo-3-pyridyl)disulfide with α-bromo-(4-methoxyphenyl)acetic acid ethyl ester. mdpi.com This reaction highlights the utility of the (4-methoxyphenyl)acetyl moiety, a structural component reminiscent of this compound, in constructing the core of these complex heterocyclic systems. The resulting pyrrolopyridothiazepine scaffold is designed to mimic and improve upon existing calcium channel blockers like diltiazem. mdpi.com

Table 1: Key Intermediates in the Synthesis of Pyrrolopyridothiazepine Derivatives

| Compound Name | Role in Synthesis |

|---|---|

| bis(4H-pyrrolo-3-pyridyl)disulfide | Starting material for the pyrrolopyridine core |

| α-bromo-(4-methoxyphenyl)acetic acid ethyl ester | Provides the (4-methoxyphenyl)acetyl moiety |

The pyrrolidine ring system is a fundamental building block in the construction of a wide variety of advanced nitrogen heterocycles. The inherent stereochemistry of chiral pyrrolidine derivatives can be exploited to direct the stereochemical outcome of subsequent reactions, leading to the diastereoselective synthesis of complex heterocyclic structures.

While general methodologies for the asymmetric synthesis of nitrogen heterocycles often utilize chiral precursors, the specific use of this compound as a scaffold for the construction of advanced nitrogen heterocycles, beyond the pyrrolopyridothiazepine example, is not extensively detailed in the reviewed scientific literature.

Q & A

Q. What are the common synthetic routes for (4-Methoxyphenyl)(pyrrolidin-2-yl)methanol?

Methodological Answer: The compound is typically synthesized via Ullmann-type coupling or nucleophilic substitution. For example, (S)-(1-(4-Methoxyphenyl)pyrrolidin-2-yl)methanol was prepared by reacting 1-iodo-4-methoxybenzene with (S)-pyrrolidin-2-yl methanol in DMF at 80°C for 8 hours using Cs₂CO₃ (1.0 mmol) and CuI (0.1 mmol) as catalysts, yielding 66% after purification by silica gel chromatography . Alternative methods involve reduction of nitro precursors (e.g., sodium borohydride or hydrogenation) for hydroxymethyl group introduction .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : For structural elucidation. Example: ¹H NMR (400 MHz, CDCl₃) δ 6.85 (d, J = 9.2 Hz, 2H, aromatic), 3.76 (s, 3H, OCH₃), 3.60–3.67 (m, 2H, CH₂OH) .

- LC-MS/HRMS : To confirm molecular weight. Example: ESI-MS [M + H]⁺ 208.1 .

- Optical Rotation : For chiral analysis (e.g., [α]D²⁵ = +15.6° in CHCl₃) .

Q. What solvents and reaction conditions optimize synthesis yield?

Methodological Answer:

- Solvents : DMF, toluene, or methanol are common. DMF is preferred for coupling reactions due to its high polarity and ability to stabilize intermediates .

- Catalysts : Cs₂CO₃/CuI for Ullmann coupling; NaBH₄ for reductions .

- Temperature : 80–100°C for coupling reactions; room temperature for reductions .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring affect biological activity?

Methodological Answer: Enantiomers exhibit distinct interactions in biological systems. For example, (R)- and (S)-enantiomers of related pyrrolidine derivatives show differential binding to chiral solvating agents in NMR studies, impacting their pharmacokinetic profiles . Enantiospecific activity can be assessed via:

- Chiral HPLC : Using columns like Chiralpak IA/IB.

- NMR Titrations : Job plots to determine 1:1 binding stoichiometry with chiral acids (e.g., mandelic acid) .

Q. What strategies resolve enantiomers of this compound?

Methodological Answer:

- Chiral Resolution : Use of (R)- or (S)-mandelic acid to form diastereomeric salts, separable via crystallization .

- Catalytic Asymmetric Synthesis : Employing chiral ligands (e.g., BINAP) in palladium-catalyzed couplings .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) for selective hydrolysis .

Q. How can computational modeling predict electronic properties?

Methodological Answer:

- DFT Calculations : To estimate dipole moments (e.g., ground state µ = 4.2 D; excited state µ = 6.8 D) and frontier molecular orbitals (HOMO-LUMO gaps) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents like DMSO or methanol .

Q. What is the role of the methoxy group in reactivity?

Methodological Answer: The 4-methoxy group:

- Electron Donation : Activates the aromatic ring for electrophilic substitution (e.g., nitration).

- Hydrogen Bonding : Enhances solubility in polar solvents (e.g., logP reduction by 0.5 compared to non-methoxy analogs) .

- Steric Effects : Minimal due to its para position, allowing unhindered access to the pyrrolidine moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.